molecular formula C13H12FN5S2 B6447098 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640963-25-1

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6447098
CAS RN: 2640963-25-1
M. Wt: 321.4 g/mol
InChI Key: DKDBPGSVHPVYJK-UHFFFAOYSA-N
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Description

The compound “6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic molecule that contains several heterocyclic rings, including a thiadiazole and a benzothiazole ring . Heterocyclic compounds are a prominent and diverse class of organic compounds with a wide range of uses in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiadiazole compounds can participate in a variety of chemical reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole:

Antimicrobial Activity

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole: has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt essential processes, making it effective against a variety of bacterial strains. This compound has been studied for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, offering a broad-spectrum antimicrobial solution .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. It can induce apoptosis in cancer cells by interfering with cellular signaling pathways and DNA replication. Studies have shown its effectiveness against various cancer cell lines, including breast, lung, and colon cancers . Its ability to selectively target cancer cells while sparing normal cells makes it a valuable candidate for cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of 6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole has been explored in several studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

This compound has also been investigated for its antiviral properties. It has shown efficacy against a range of viruses by inhibiting viral replication and entry into host cells. Its broad-spectrum antiviral activity makes it a promising candidate for the development of new antiviral drugs, particularly in the face of emerging viral threats .

Neuroprotective Effects

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole: has demonstrated neuroprotective effects in various studies. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Antifungal Activity

This compound has also been studied for its antifungal properties. It can inhibit the growth of various fungal species by disrupting their cell membranes and interfering with essential metabolic processes. Its broad-spectrum antifungal activity makes it a valuable addition to the arsenal of antifungal agents.

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Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some thiadiazole compounds have been found to have anti-angiogenic activity .

Future Directions

Future research could involve further synthesis and testing of this compound and similar compounds to explore their potential uses in various fields, such as medicinal chemistry .

properties

IUPAC Name

6-fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5S2/c14-9-1-2-10-11(7-9)20-13(16-10)19-5-3-18(4-6-19)12-8-15-21-17-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDBPGSVHPVYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole

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